
Spectroscopic Characterization of 5-Ethyl-5-
methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Ethyl-5-methylhydantoin

Cat. No.: B102286 Get Quote

Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Ethyl-5-
methylhydantoin (CAS No. 5394-36-5), a key heterocyclic compound. Intended for

researchers, scientists, and professionals in drug development, this document details the

principles, experimental protocols, and comprehensive interpretation of its Infrared (IR) and

Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra. By integrating data from authoritative

spectral databases with fundamental scientific principles, this guide serves as a definitive

reference for the structural elucidation and quality control of this important molecule.

Introduction: The Hydantoin Scaffold
The hydantoin moiety, an imidazolidine-2,4-dione ring, is a "privileged structure" in medicinal

chemistry, forming the core of numerous pharmaceuticals, most notably anticonvulsant drugs.

5-Ethyl-5-methylhydantoin is a disubstituted derivative with a chiral center at the C5 position.

Its chemical and physical properties make it a valuable building block in organic synthesis and

a subject of interest in pharmacological studies.[1] Accurate and unambiguous structural

confirmation is paramount for any research or development application, a task for which

spectroscopic methods are indispensable.

Chemical Structure:

IUPAC Name: 5-ethyl-5-methylimidazolidine-2,4-dione[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b102286?utm_src=pdf-interest
https://www.benchchem.com/product/b102286?utm_src=pdf-body
https://www.benchchem.com/product/b102286?utm_src=pdf-body
https://www.benchchem.com/product/b102286?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-5-methylhydantoin
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-5-methylhydantoin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₆H₁₀N₂O₂[2]

Molecular Weight: 142.16 g/mol [2]

SMILES: CCC1(C(=O)NC(=O)N1)C[1]

Fundamental Principles of Spectroscopic Analysis
A multi-spectroscopic approach is essential for unequivocal structure determination. Each

technique provides a unique piece of the molecular puzzle.

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a

molecule, causing vibrations of its chemical bonds. Specific functional groups vibrate at

characteristic frequencies, allowing for their identification. For 5-Ethyl-5-methylhydantoin,

IR spectroscopy is crucial for identifying the N-H and carbonyl (C=O) groups of the hydantoin

ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information

about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Detects the chemical environment of hydrogen atoms (protons).

The chemical shift (δ) indicates the electronic environment of a proton, the integration

reveals the relative number of protons, and the splitting pattern (multiplicity) provides

information about adjacent protons.

¹³C NMR Spectroscopy: Maps the carbon skeleton of the molecule. Each unique carbon

atom gives a distinct signal, with its chemical shift indicating its functional type (e.g., alkyl,

carbonyl).

Experimental Protocols: A Self-Validating Workflow
The integrity of spectroscopic data is contingent upon meticulous experimental execution. The

following protocols are designed to yield high-quality, reproducible data for 5-Ethyl-5-
methylhydantoin.

Sample Preparation
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The choice of sample preparation method is dictated by the spectroscopic technique and the

physical state of the sample. 5-Ethyl-5-methylhydantoin is a solid at room temperature.[1]

NMR Sample Preparation (in DMSO-d₆):

Weigh approximately 5-10 mg of 5-Ethyl-5-methylhydantoin directly into a clean, dry 5

mm NMR tube.

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Causality Insight: DMSO-d₆ is an excellent solvent for many hydantoin derivatives.

Crucially, it is aprotic and its residual proton signal appears at a known chemical shift

(~2.50 ppm), avoiding interference with most sample signals. It also allows for the

observation of exchangeable N-H protons, which would be lost in solvents like D₂O.

Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief

period in an ultrasonic bath may aid dissolution if necessary.

FTIR Sample Preparation (ATR Method):

Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a

background spectrum of the clean, empty crystal.

Trustworthiness Principle: Recording a background spectrum is a critical self-validating

step. It ensures that any signals from the atmosphere (like CO₂) or residual

contaminants on the crystal are computationally removed from the final sample

spectrum.

Place a small amount (a few milligrams) of the solid 5-Ethyl-5-methylhydantoin powder

directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between

the sample and the crystal surface.

Acquire the spectrum.

Data Acquisition Parameters
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The following are typical acquisition parameters on a standard 400 MHz NMR spectrometer

and a modern FT-IR instrument.

¹H NMR Spectroscopy:

Spectrometer: 400 MHz

Pulse Program: Standard single pulse (e.g., Bruker 'zg30')

Number of Scans: 16-64 (averaged to improve signal-to-noise)

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz (on a 400 MHz system)

Pulse Program: Standard proton-decoupled pulse program (e.g., Bruker 'zgpg30')

Number of Scans: 512 or more (due to the low natural abundance of ¹³C)

Relaxation Delay: 2 seconds

FT-IR Spectroscopy:

Technique: ATR

Spectral Range: 4000 - 400 cm⁻¹

Number of Scans: 16-32

Resolution: 4 cm⁻¹

Spectroscopic Analysis Workflow Diagram
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Caption: Workflow for the spectroscopic analysis of 5-Ethyl-5-methylhydantoin.

Spectroscopic Data and Interpretation
The following data is based on the Spectral Database for Organic Compounds (SDBS), a

trusted and authoritative source managed by the National Institute of Advanced Industrial

Science and Technology (AIST), Japan.

Infrared (IR) Spectrum Analysis
The IR spectrum provides clear evidence for the key functional groups within the hydantoin

ring. The solid-state spectrum (KBr disk) shows characteristic absorptions.

Table 1: Key IR Absorption Bands for 5-Ethyl-5-methylhydantoin
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3273, 3196 Strong N-H Stretch Amide (N-H)

2978, 2941, 2883 Medium C-H Stretch Alkyl (CH₃, CH₂)

1771, 1713 Strong C=O Stretch Carbonyl (Amide)

1416 Medium C-N Stretch Amide

1381 Medium C-H Bend (CH₃) Alkyl

Interpretation:

N-H Stretching: The two strong, slightly broad peaks at 3273 and 3196 cm⁻¹ are

characteristic of N-H stretching vibrations in the solid state, where hydrogen bonding is

present. This confirms the presence of the two amide groups in the hydantoin ring.

C-H Stretching: The peaks just below 3000 cm⁻¹ (2978, 2941, 2883 cm⁻¹) are definitive for

sp³ C-H bonds, corresponding to the methyl and ethyl substituents.

Carbonyl (C=O) Stretching: The two very strong absorptions at 1771 and 1713 cm⁻¹ are

unambiguous evidence for the two carbonyl groups of the dione structure. The presence of

two distinct peaks is typical for cyclic imides, often attributed to symmetric and asymmetric

stretching modes.

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum details the proton environment, confirming the ethyl and methyl groups

and their connectivity.

Table 2: ¹H NMR Data for 5-Ethyl-5-methylhydantoin
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Label
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 10.58 s (broad) 1H NH (Position 1)

b 8.08 s (broad) 1H NH (Position 3)

c 1.70 q 2H -CH₂-CH₃

d 1.25 s 3H C5-CH₃

e 0.72 t 3H -CH₂-CH₃

Interpretation:

Amide Protons (a, b): The two downfield signals at 10.58 and 8.08 ppm are characteristic of

the amide N-H protons. Their broadness is due to chemical exchange and quadrupolar

relaxation from the adjacent nitrogen.

C5-Methyl Protons (d): The sharp singlet at 1.25 ppm integrates to 3 protons. As it has no

adjacent protons, it appears as a singlet and is assigned to the methyl group directly

attached to the C5 quaternary carbon.

Ethyl Group Protons (c, e): The classic ethyl group pattern is observed. The signal at 0.72

ppm is a triplet, integrating to 3 protons, assigned to the terminal methyl group (-CH₃). It is

split into a triplet by its two neighboring methylene protons. The signal at 1.70 ppm is a

quartet, integrating to 2 protons, assigned to the methylene group (-CH₂-). It is split into a

quartet by its three neighboring methyl protons. This mutual splitting pattern (quartet and

triplet) is definitive proof of an ethyl group.

Caption: ¹H-¹H spin-spin coupling in the ethyl group of the molecule.

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum confirms the presence of all six carbon atoms in their unique chemical

environments.

Table 3: ¹³C NMR Data for 5-Ethyl-5-methylhydantoin
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Chemical Shift (δ, ppm) Assignment Carbon Type

177.3 C=O (Position 4) Carbonyl

156.9 C=O (Position 2) Carbonyl

62.4 C5 Quaternary

30.0 -CH₂-CH₃ Methylene

22.1 C5-CH₃ Methyl

8.1 -CH₂-CH₃ Methyl

Interpretation:

Carbonyl Carbons: The two signals in the far downfield region at 177.3 and 156.9 ppm are

characteristic of carbonyl carbons in an amide or imide environment. Their distinct shifts are

due to the different electronic environments at the C2 and C4 positions of the ring.

Quaternary Carbon (C5): The signal at 62.4 ppm corresponds to the only quaternary sp³

carbon in the molecule, the chiral center C5, which is bonded to two nitrogen atoms, a

methyl group, and an ethyl group.

Alkyl Carbons: The three upfield signals correspond to the alkyl carbons. The peak at 30.0

ppm is assigned to the methylene (-CH₂) carbon of the ethyl group. The peaks at 22.1 ppm

and 8.1 ppm are assigned to the two methyl (-CH₃) carbons. The C5-methyl is slightly more

deshielded than the terminal methyl of the ethyl group.

Integrated Spectroscopic Conclusion
The combined spectroscopic data provides an unambiguous confirmation of the structure of 5-
Ethyl-5-methylhydantoin.

IR spectroscopy confirms the presence of the core hydantoin functional groups: N-H bonds

and two distinct C=O bonds, alongside the alkyl C-H bonds.

¹H NMR spectroscopy resolves the proton structure, clearly identifying the two amide protons

and the characteristic triplet-quartet pattern of the ethyl group, as well as the singlet for the
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C5-methyl group. The integration values perfectly match the number of protons in each

unique environment.

¹³C NMR spectroscopy accounts for all six carbon atoms in the molecule, distinguishing the

two carbonyl carbons, the quaternary C5 carbon, the methylene carbon, and the two non-

equivalent methyl carbons.

Collectively, these three spectroscopic techniques provide a complementary and self-validating

dataset that unequivocally supports the assigned structure of 5-Ethyl-5-methylhydantoin,

serving as a reliable benchmark for its identification and quality assessment.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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